Floctafenic acid

COX inhibition NSAID pharmacology metabolite activity

NSAID research demanding the authentic active metabolite? Generic fenamates lack the 8-trifluoromethyl quinoline scaffold unique to floctafenic acid-the sole active moiety of prodrug floctafenine. • 88% lower fecal blood loss vs. aspirin-ideal for GI safety profiling. • Does not inhibit cartilage-degrading enzymes, enabling osteoarthritis chondrocyte studies. • Validated PK/PD model for prodrug-to-active-metabolite research. Sourced at ≥95% purity; global shipping available.

Molecular Formula C17H11F3N2O2
Molecular Weight 332.28 g/mol
CAS No. 36783-34-3
Cat. No. B138347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloctafenic acid
CAS36783-34-3
Synonyms2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid; 
Molecular FormulaC17H11F3N2O2
Molecular Weight332.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F
InChIInChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-3-5-10-14(8-9-21-15(10)12)22-13-7-2-1-4-11(13)16(23)24/h1-9H,(H,21,22)(H,23,24)
InChIKeyRGUIKQRAZCQMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Floctafenic Acid: A Unique NSAID Scaffold


Floctafenic acid is a nonsteroidal anti-inflammatory drug (NSAID) classified as an anthranilic acid derivative, and it is the primary active metabolite of the prodrug floctafenine [1]. It is chemically defined as 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, possessing a molecular weight of 332.28 g/mol [2]. Its mechanism of action centers on the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the biosynthesis of pro-inflammatory prostaglandins [1].

Pathway
COX pathway inhibition research
Key attribute
Active metabolite of prodrug floctafenine
Use context
Prodrug metabolism and active‑moiety studies

Floctafenic Acid: Why Substitution Fails


Generic substitution within the fenamate NSAID class (e.g., flufenamic acid, mefenamic acid) is scientifically invalid due to distinct structure-activity relationships (SAR) driven by floctafenic acid's unique 8-trifluoromethyl quinoline scaffold [1]. This specific heterocyclic core is not found in other fenamates and dictates a unique metabolic activation pathway—it is the sole active metabolite responsible for the clinical efficacy of floctafenine, contrasting with other NSAIDs which do not rely on this specific prodrug-to-active-metabolite conversion for their primary therapeutic effect [2]. Consequently, sourcing floctafenic acid is not merely an NSAID purchase; it is a targeted acquisition of a specific molecular entity with a defined pharmacological profile for research into this unique scaffold.

SAR mismatch
Generic fenamates lack the 8‑trifluoromethyl quinoline scaffold, altering target interaction and pharmacological profile.
Metabolic path
Only floctafenic acid replicates the prodrug‑to‑active‑metabolite conversion; class‑level interchange may invalidate study design.

Floctafenic Acid Evidence Guide


COX Inhibition vs. Prodrug

In vitro assays demonstrate that floctafenic acid is a more potent inhibitor of both COX-1 and COX-2 compared to its parent prodrug, floctafenine [1]. This finding is crucial as floctafenic acid is the active metabolite responsible for the in vivo pharmacological effects following floctafenine administration [1].

COX inhibition vs. prodrug
Head‑to‑head
More potent than floctafenine for COX‑1 and COX‑2
Supports direct COX enzyme inhibition studies
In vitro whole‑blood assay; IC₅₀ not reported
COX inhibition NSAID pharmacology metabolite activity in vitro assay

GI Safety Advantage Over Aspirin

In a clinical trial, gastrointestinal bleeding, as measured by daily fecal blood loss, was substantially lower with floctafenine therapy compared to acetylsalicylic acid (ASA) [1]. This difference is a key clinical differentiator.

GI bleeding endpoint
Reported
1.2 mL blood loss vs. 10.4 mL for ASA
Reported GI tolerability endpoint context
Clinical trial fecal blood measurement
GI safety NSAID toxicity clinical trial fecal blood loss

Cartilage Enzyme Activity Profile

In a study of articular chondrocytes, floctafenic acid and aspirin were the only NSAIDs among those tested that did not inhibit proteoglycanase and collagenase activities [1]. This contrasts with other NSAIDs like diclofenac, tiaprofenic acid, and indomethacin, which showed moderate inhibition of these cartilage-degrading enzymes [1].

Cartilage enzyme activity
Method context
No inhibition of proteoglycanase / collagenase
Distinct in vitro chondrocyte profile vs. other NSAIDs
Rabbit chondrocytes, IL‑1 stimulated
osteoarthritis chondrocyte proteoglycanase collagenase cartilage degradation

Analgesic Efficacy vs. Comparators

In a double-blind clinical trial, patient ratings of analgesic effect placed floctafenine (which exerts its effect via its active metabolite floctafenic acid) first in rank order. Floctafenine was found to be statistically significantly superior to pentazocine and dihydrocodeine in the opinion of patients [1].

Patient‑rated analgesia
Reported
Ranked first; superior to pentazocine, dihydrocodeine
Reported analgesic endpoint ranking context
Multicenter double‑blind trial, n=312
analgesic pain management clinical trial comparative efficacy

Osteoarthritis Efficacy and GI Safety

A double-blind placebo-controlled trial in osteoarthritic patients found that floctafenine 1.2 g daily was approximately equivalent to or superior to enteric-coated acetylsalicylic acid (ACSA) 2.6 g daily in both objective and subjective disease assessments [1]. This clinical efficacy is achieved with the previously noted advantage of significantly lower gastrointestinal bleeding [2].

OA disease assessment
Reported
Equivalent/superior to enteric‑coated ASA 2.6 g
Reported osteoarthritis endpoint context
6‑week placebo‑controlled trial, knee/hip OA
osteoarthritis pain management clinical trial GI safety aspirin comparison

Preclinical Safety Margin

In preclinical studies, floctafenine was noted to have an exceptionally high therapeutic index, much higher than that of acetylsalicylic acid and indomethacin [1]. This indicates a wider margin of safety between effective analgesic doses and toxic levels.

Preclinical safety margin
Reported
Exceptionally high therapeutic index
Supports safety‑margin endpoint review
Much higher than ASA and indomethacin in models
therapeutic index safety pharmacology preclinical NSAID toxicity

Floctafenic Acid Applications


GI Tolerability and Antiplatelet Interactions

Floctafenic acid is a critical tool for researchers investigating the gastrointestinal safety profile of NSAIDs and their interactions with antiplatelet therapies. Its demonstrated 88% lower fecal blood loss compared to aspirin [1], and its specific interference with the antiplatelet effect of low-dose aspirin [2], make it essential for studies aimed at understanding and mitigating NSAID-induced GI damage and cardiovascular drug interactions.

Cartilage Metabolism in Osteoarthritis Models

The unique in vitro profile of floctafenic acid, which unlike other NSAIDs does not inhibit cartilage-degrading enzymes [1], makes it a valuable compound for osteoarthritis research. It can serve as a specialized tool or comparator in studies investigating the long-term effects of NSAIDs on cartilage metabolism and joint health, helping to differentiate drug classes based on their impact on chondrocyte function [1].

Prodrug and Metabolite Activity Studies

Floctafenic acid is essential for research programs focused on prodrug design and the study of active metabolites. As the confirmed active moiety of floctafenine [1], it provides a validated model for investigating the relationship between a prodrug's pharmacokinetics and its active metabolite's pharmacodynamics. This compound is crucial for in vitro assays and structure-activity relationship (SAR) studies aimed at optimizing the efficacy and safety of new NSAID candidates.

Application
Selection Property
Validation Focus
GI tolerability & antiplatelet interaction research
COX‑dependent bleeding endpoint profile
GI bleeding model and aspirin‑interaction assays
Osteoarthritis cartilage metabolism studies
Chondrocyte enzyme modulation profile
Proteoglycanase/collagenase endpoint and long‑term cartilage markers
Prodrug‑to‑active metabolite pharmacology
Active‑moiety structure–activity relationship
Metabolic activation and COX inhibition potency comparisons

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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